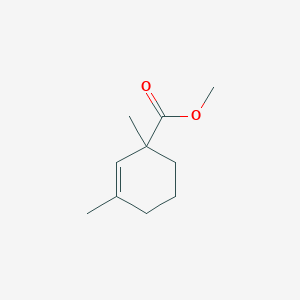
Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexene, featuring a carboxylate ester group and two methyl groups at the 1 and 3 positions of the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate typically involves the esterification of 1,3-dimethylcyclohex-2-ene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) can be used under controlled conditions.
Major Products
Oxidation: Formation of 1,3-dimethylcyclohex-2-ene-1-carboxylic acid or 1,3-dimethylcyclohex-2-enone.
Reduction: Formation of 1,3-dimethylcyclohex-2-ene-1-methanol.
Substitution: Formation of halogenated derivatives such as 1,3-dimethyl-2-chlorocyclohexene.
Aplicaciones Científicas De Investigación
Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The methyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate
- Methyl 1-cyclohexene-1-carboxylate
Uniqueness
Methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate is unique due to the specific positioning of the methyl groups, which can significantly influence its chemical reactivity and physical properties compared to its isomers. This unique structure makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
18386-56-6 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
methyl 1,3-dimethylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-8-5-4-6-10(2,7-8)9(11)12-3/h7H,4-6H2,1-3H3 |
Clave InChI |
RNSUQFJROJTEQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CCC1)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















